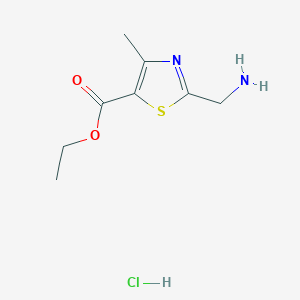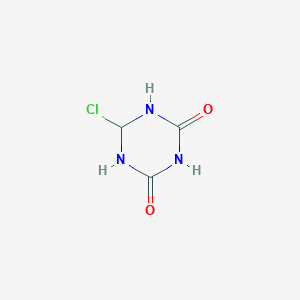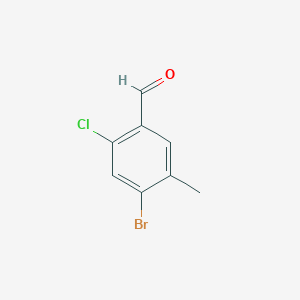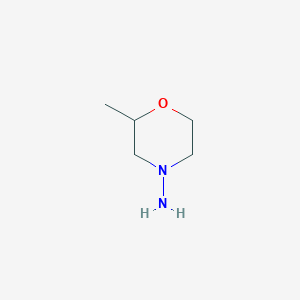
Potassium 3-cyano-3-phenylacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 3-cyano-3-phenylacrylate is an organic compound with the molecular formula C10H8KNO2. It is a potassium salt of 3-cyano-3-phenylacrylic acid and is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of a cyano group (-CN) and a phenyl group (-C6H5) attached to an acrylate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium 3-cyano-3-phenylacrylate can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of benzaldehyde with ethyl cyanoacetate in the presence of a base catalyst such as sodium ethoxide or nano-ZnO catalyst in ethanol . The reaction proceeds under mild conditions, typically at room temperature or slightly elevated temperatures, and yields the desired product in high efficiency.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Knoevenagel condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of recyclable catalysts and eco-friendly solvents is emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium 3-cyano-3-phenylacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed:
Oxidation: 3-phenylacrylic acid.
Reduction: 3-amino-3-phenylacrylate.
Substitution: Various substituted acrylates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Potassium 3-cyano-3-phenylacrylate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of potassium 3-cyano-3-phenylacrylate involves its ability to participate in various chemical reactions due to the presence of the cyano and phenyl groups. These functional groups allow the compound to interact with molecular targets such as enzymes and receptors, leading to the formation of stable complexes or the inhibition of enzymatic activity. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-cyano-3-phenylacrylate: Similar in structure but with an ethyl ester group instead of a potassium salt.
Methyl 2-cyano-3-phenylacrylate: Similar in structure but with a methyl ester group.
Uniqueness: Potassium 3-cyano-3-phenylacrylate is unique due to its potassium salt form, which imparts different solubility and reactivity properties compared to its ester counterparts. This makes it particularly useful in aqueous reactions and applications where ionic compounds are preferred .
Eigenschaften
Molekularformel |
C10H6KNO2 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
potassium;(Z)-3-cyano-3-phenylprop-2-enoate |
InChI |
InChI=1S/C10H7NO2.K/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-6H,(H,12,13);/q;+1/p-1/b9-6+; |
InChI-Schlüssel |
UUOQTPLISFNVBQ-MLBSPLJJSA-M |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)[O-])/C#N.[K+] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC(=O)[O-])C#N.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


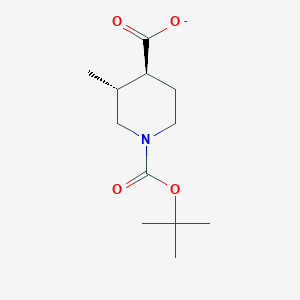
![1-[(2R,3R,4S,5R)-5-[(S)-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-carboxymethyl]-3,4-dihydroxyoxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carboxylic acid](/img/structure/B12336437.png)
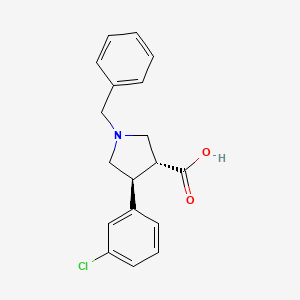
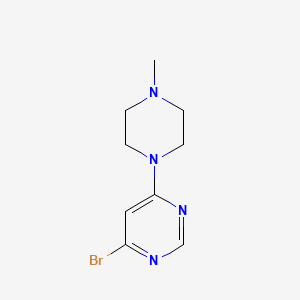
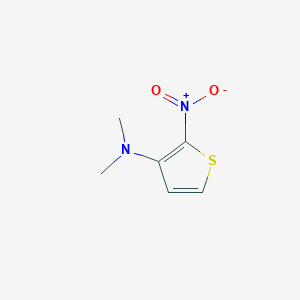
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12336460.png)
![1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12336484.png)
